
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the nitro group and the cyano group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and N-methyl-1-(methylthio)-2-nitroethenamine. This reaction is typically catalyzed by porcine pancreatic lipase in dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyano group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their substituents.
Imidazole-containing compounds: These compounds have a different heterocyclic ring but exhibit similar biological activities.
Uniqueness
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological properties
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
1-methyl-5-nitro-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-9-3-5(2-8)7(11)6(4-9)10(12)13/h3-4H,1H3 |
Clave InChI |
FAZFIGNKTMIOLL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
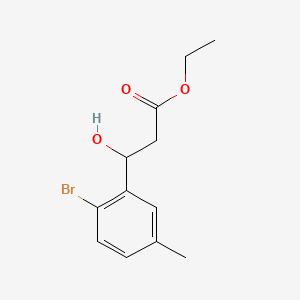
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
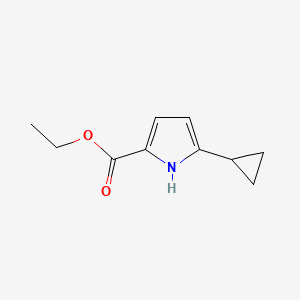

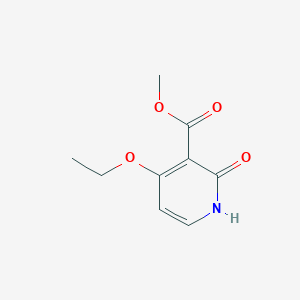

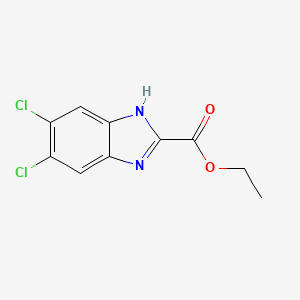
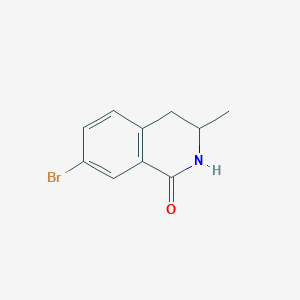
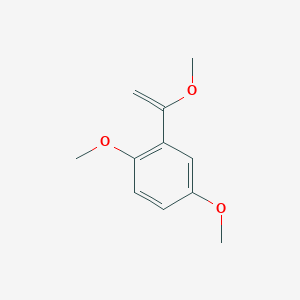
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
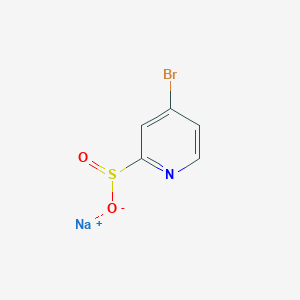
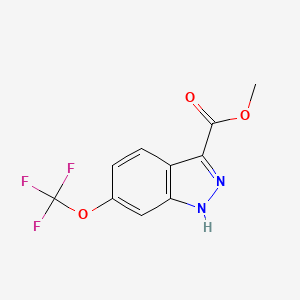
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
